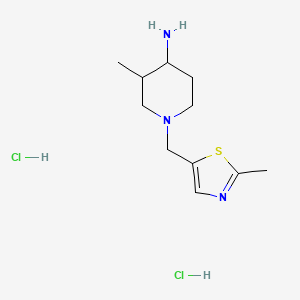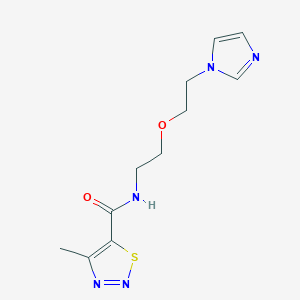
4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid, also known as HAMNO, is a synthetic compound that has attracted significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1. Analytical Chemistry and Environmental Applications
- The development of sensitive assays, such as ELISAs for detecting organophosphorous insecticides in fruit samples, indicates the utility of related chemical compounds in enhancing food safety and environmental monitoring (Zhang et al., 2008).
2. Medicinal Chemistry and Drug Discovery
- Organotin (IV) derivatives of related carboxylate ligands have been synthesized and evaluated for their antimicrobial and anticancer properties, showcasing the potential of such compounds in pharmaceutical applications (Sirajuddin et al., 2019).
- Compounds with structural similarities have been studied for their anti-inflammatory, analgesic, and other therapeutic activities, illustrating the role of chemical synthesis in discovering new treatments (Menozzi et al., 1994).
3. Biochemistry and Cellular Studies
- The examination of 4-methylthio-2-oxobutanoic acid and its derivatives in inducing apoptosis in cell lines highlights the intricate mechanisms at play within cellular responses and the potential for these compounds in studying disease pathways (Quash et al., 1995).
4. Materials Science and Corrosion Inhibition
- Schiff's bases derived from lysine and aromatic aldehydes, related to the chemical structure , have been investigated as corrosion inhibitors for mild steel. This research is crucial for developing new materials with enhanced durability and resistance to environmental factors (Gupta et al., 2016).
properties
IUPAC Name |
4-(3-hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-21-7-3-6-15-12(14(19)20)9-13(18)16-10-4-2-5-11(17)8-10/h2,4-5,8,12,15,17H,3,6-7,9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXSRDCMLVSJEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)

![(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2385889.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2385892.png)





